molecular formula C15H19F3N4O3 B12075491 (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate

(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate

Cat. No.: B12075491
M. Wt: 360.33 g/mol
InChI Key: WHJXDKRNZWWSSU-KEBDBYFISA-N
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Description

(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate is a complex organic compound featuring a trifluoromethyl group, a morpholine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of the pyridine ring with a trifluoromethyl group at the 5-position and a morpholine substituent at the 3-position. This can be achieved through a nucleophilic aromatic substitution reaction.

    Formation of the Ethylidene Intermediate: The next step involves the formation of the ethylidene group, which can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Carbamate Formation: The final step involves the reaction of the ethylidene intermediate with N,N-dimethylcarbamoyl chloride under basic conditions to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the ethylidene group, potentially leading to the formation of reduced pyridine or ethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced pyridine or ethyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving carbamate groups. Its trifluoromethyl group can also be used to investigate the effects of fluorine substitution on biological activity.

Medicine

In medicinal chemistry, (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate is explored for its potential as a drug candidate. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects. The morpholine ring can interact with polar residues, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate: Unique due to its specific combination of functional groups.

    (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-diethylcarbamate: Similar structure but with diethylcarbamate instead of dimethylcarbamate.

    (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylthiocarbamate: Similar structure but with a thiocarbamate group.

Uniqueness

The uniqueness of this compound lies in its specific combination of a trifluoromethyl group, a morpholine ring, and a carbamate group, which together confer unique chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H19F3N4O3

Molecular Weight

360.33 g/mol

IUPAC Name

[(E)-1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] N,N-dimethylcarbamate

InChI

InChI=1S/C15H19F3N4O3/c1-10(20-25-14(23)21(2)3)13-12(22-4-6-24-7-5-22)8-11(9-19-13)15(16,17)18/h8-9H,4-7H2,1-3H3/b20-10+

InChI Key

WHJXDKRNZWWSSU-KEBDBYFISA-N

Isomeric SMILES

C/C(=N\OC(=O)N(C)C)/C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2

Canonical SMILES

CC(=NOC(=O)N(C)C)C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2

Origin of Product

United States

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